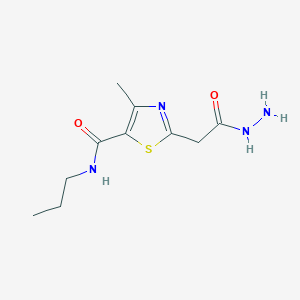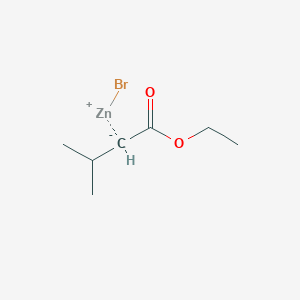
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is an organometallic compound widely used in organic synthesis. This compound is particularly valuable as a reagent in various chemical reactions due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide typically involves the reaction of 1-Ethoxy-3-methyl-1-oxobutan-2-one with zinc bromide in the presence of an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 1-Ethoxy-3-methyl-1-oxobutan-2-one in anhydrous ether.
- Adding zinc bromide slowly to the solution while maintaining a low temperature.
- Stirring the mixture for several hours to ensure complete reaction.
- Filtering the solution to remove any unreacted zinc bromide and other impurities.
Industrial Production Methods
In industrial settings, the production of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide include:
Electrophiles: Such as aldehydes, ketones, and halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous ether is the preferred solvent to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide depend on the specific reaction conditions and reagents used. Common products include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: From coupling reactions with halides.
科学研究应用
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the ethoxy group. This process often involves the formation of a transition state where the zinc atom stabilizes the negative charge on the intermediate.
相似化合物的比较
Similar Compounds
- 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc chloride
- 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc iodide
- 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc fluoride
Uniqueness
1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide is unique due to its specific reactivity and stability in ether. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
属性
IUPAC Name |
bromozinc(1+);ethyl 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYWRSWRLKPAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
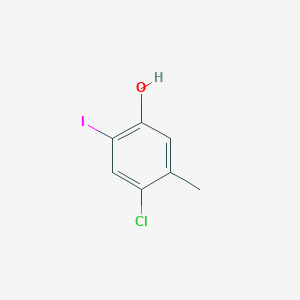
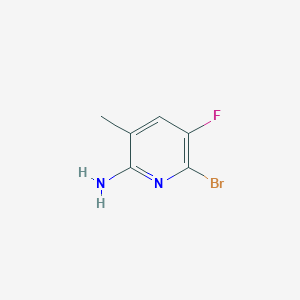
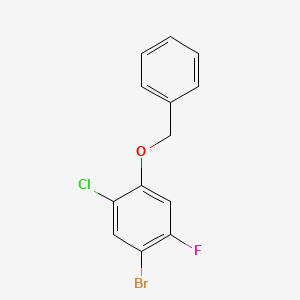
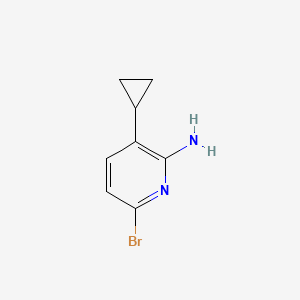
![tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
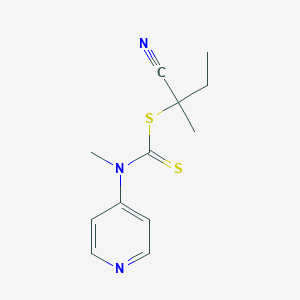
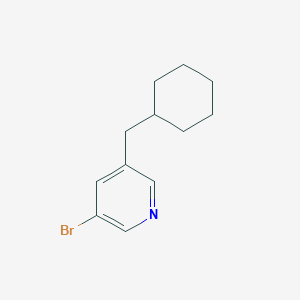
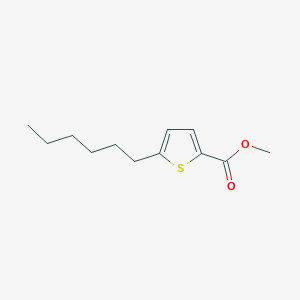
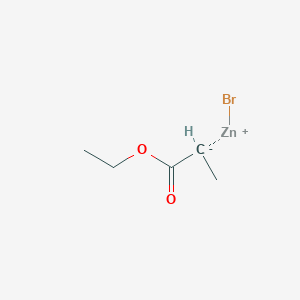
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
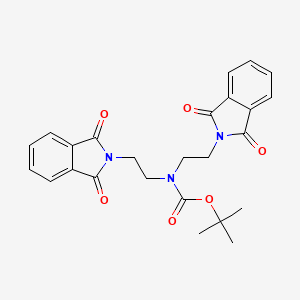
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)
